3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
Quinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . This scaffold forms nuclei of several pharmacologically relevant compounds with a wide spectrum of biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The pyrimidine ring readily undergoes N-oxidation using various oxidizing agents to afford pyrimidine N-oxides .Molecular Structure Analysis
Quinazolines are benzo-fused pyrimidine derivatives also known as 1,3-diazanaphthalenes . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidized to afford either the 1-oxide or 3-oxide derivatives .Chemical Reactions Analysis
Quinazoline derivatives are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .Scientific Research Applications
Antitumor Properties
Quinazoline-2,4(1H,3H)-diones demonstrate significant potential in inhibiting the growth of various human tumor cell lines. Studies have established methods for synthesizing derivatives of quinazoline-2,4(1H,3H)-dione, revealing that certain compounds within this group notably inhibit the in vitro growth of numerous human tumor cell lines. The structure-activity relationship analyses suggest specific substituents that may enhance the antitumor activity of these compounds (Zhou, Xie, & Liu, 2013).
Antimicrobial Activity
Another application of quinazoline-2,4(1H,3H)-dione derivatives is in antimicrobial activity. A novel synthesis of these compounds was found to be effective against various microorganisms, with gram-positive organisms showing more susceptibility compared to gram-negative ones (Usifoh & Ukoh, 2002).
Green Synthesis
There's also significant interest in the green and sustainable synthesis of quinazoline-2,4(1H,3H)-diones. One study demonstrated that these compounds can be synthesized efficiently in water without any catalyst, a method with great potential for application (Ma et al., 2013).
Antiviral Properties
These derivatives also exhibit notable antiviral properties. Certain synthesized quinazolines showed significant inhibitory activity specifically against vaccinia and adenovirus, with some compounds demonstrating potent activity compared to reference drugs. This suggests their potential as a novel class of antiviral agents (Kang et al., 2016).
Herbicidal Applications
Additionally, quinazoline-2,4-diones have been explored for their herbicidal properties. Novel triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated, displaying better or excellent herbicidal activity against various weeds. This indicates the potential of these compounds in weed control applications (Wang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVIOFJEEVCTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506765 | |
Record name | 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77093-97-1 | |
Record name | 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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